![molecular formula C12H20ClN5 B15113304 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15113304.png)
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves several stepsThe reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . Additionally, it may have applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens like Leishmania and Plasmodium . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride include other pyrazole derivatives such as N-(1-ethylpyrazol-4-yl)-2-methylpyrimidin-4-amine. These compounds share similar chemical structures but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and potential therapeutic uses.
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-9-11(7-14-16)6-13-12-8-15-17(5-2)10(12)3;/h7-9,13H,4-6H2,1-3H3;1H |
InChI Key |
PLTJNFDVVGTWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=C(N(N=C2)CC)C.Cl |
Origin of Product |
United States |
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